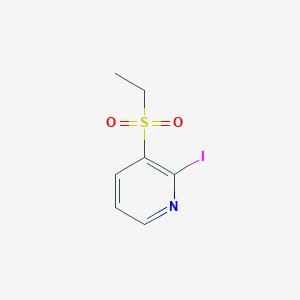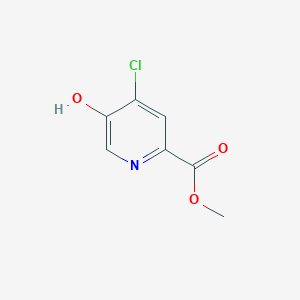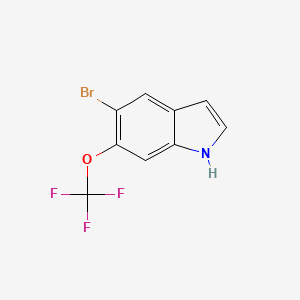
Tert-butyl 3-(2-nitroanilino)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(2-nitroanilino)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in organic chemistry due to their unique structural properties and reactivity. This compound is characterized by the presence of a tert-butyl ester group, a nitroaniline moiety, and an azetidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-nitroanilino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidine-1-carboxylate with 2-nitroaniline under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity .
化学反应分析
Types of Reactions
Tert-butyl 3-(2-nitroanilino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted azetidines.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Bases: Triethylamine, sodium hydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Azetidines: Nucleophilic substitution reactions result in various substituted azetidines.
科学研究应用
Tert-butyl 3-(2-nitroanilino)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl 3-(2-nitroanilino)azetidine-1-carboxylate involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The azetidine ring may also play a role in binding to specific enzymes or receptors, modulating their activity. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s mechanism of action .
相似化合物的比较
Similar Compounds
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Similar structure but with an oxoethyl group instead of a nitroaniline moiety.
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate: Contains a cyanomethylene group instead of a nitroaniline moiety.
Uniqueness
Tert-butyl 3-(2-nitroanilino)azetidine-1-carboxylate is unique due to the presence of the nitroaniline group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other azetidine derivatives .
属性
分子式 |
C14H19N3O4 |
|---|---|
分子量 |
293.32 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-nitroanilino)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H19N3O4/c1-14(2,3)21-13(18)16-8-10(9-16)15-11-6-4-5-7-12(11)17(19)20/h4-7,10,15H,8-9H2,1-3H3 |
InChI 键 |
BJEYUMXLJRBSEH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[2-[[6-[(2-oxopyridin-1-yl)methyl]-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13893986.png)
![[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13893992.png)


![2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)




